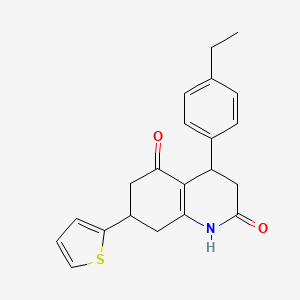![molecular formula C19H22N2O2 B4704863 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4704863.png)
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine
説明
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a novel compound that has been studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in a variety of cellular processes including calcium signaling and protein folding. By modulating the activity of this receptor, this compound may be able to protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Additionally, this compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for drug addiction.
実験室実験の利点と制限
One advantage of using 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes such as protein folding and calcium signaling. Finally, more research is needed to explore the potential of this compound as a treatment for drug addiction and depression.
科学的研究の応用
1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent in a variety of conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. Additionally, this compound has been studied for its potential as a treatment for drug addiction and depression. It has been shown to reduce cocaine self-administration in rats and to have antidepressant effects in mice.
特性
IUPAC Name |
2-(3-methylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16-6-5-9-18(14-16)23-15-19(22)21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLZIWRAJRMGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4704785.png)
![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B4704802.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4704807.png)
![ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B4704817.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4704828.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)